molecular formula C10H8N2O3 B2867698 Benzonitrile, 5-nitro-2-(1-oxopropyl)- CAS No. 1804177-30-7

Benzonitrile, 5-nitro-2-(1-oxopropyl)-

Cat. No. B2867698
CAS RN: 1804177-30-7
M. Wt: 204.185
InChI Key: VMQQLDIRBSJGCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “Benzonitrile, 5-nitro-2-(1-oxopropyl)-”, there are general methods for preparing benzonitriles. One method involves the conversion of benzoic acids to their corresponding chlorides and then to their amides, followed by dehydration . Another method involves the reaction of an arylsulphonamide with phosphorus pentachloride .

Scientific Research Applications

Regiocontrol of Nitrile Oxide Cycloadditions

The regiocontrol of nitrile oxide cycloadditions, including benzonitrile, is a significant area of research. A study by Kanemasa, Nishiuchi, and Wada (1992) described the first regiocontrol of nitrile oxide cycloadditions. The reaction of benzonitrile oxide with (E)-2-butenol, accelerated by magnesium alkoxide, was exclusively regioselective, producing 5-hydroxymethyl-4-methyl-3-phenyl-2-isoxazoline as the sole cycloadduct (Kanemasa, Nishiuchi, & Wada, 1992).

Reactions with 3-Phenyl-2H-azirines

In 1973, Narasimhan et al. studied the reactions of benzonitrile p-nitrobenzylide with 3-phenyl-2H-azirines. The research showed that at 0°C in benzene, this reaction yielded 2-(p-nitrophenyl)-4,5-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-enes (Narasimhan et al., 1973).

Antiferromagnetic Exchange Interaction

Fujita et al. (1996) explored the antiferromagnetic exchange interaction among spins in a triangular configuration using compounds related to benzonitrile. This study is crucial for understanding magnetic properties in organic compounds (Fujita et al., 1996).

Rhodium(III)-Catalyzed Cyanation

Dong et al. (2015) discussed the synthesis of 2-(alkylamino)benzonitriles through rhodium-catalyzed cyanation on the aryl C-H bond. This method utilized N-nitrosoarylamines with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the "CN" source, important for organic synthesis (Dong et al., 2015).

Molecular Electronic Device Applications

Chen et al. (1999) demonstrated the use of a molecule containing a nitroamine redox center in electronic devices. Their research showed negative differential resistance and high on-off peak-to-valley ratios, indicating potential applications in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Photolysis and Oxidation-Reduction Sequences

The photolysis of related compounds and their use in electroorganic synthesis of nitriles is another area of research, as studied by Hartmer and Waldvogel (2015). They reported a direct electroorganic sequence yielding nitriles from oximes, a significant contribution to organic synthesis methods (Hartmer & Waldvogel, 2015).

Safety and Hazards

The safety data sheet for benzonitrile indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, and face protection when handling benzonitrile .

Future Directions

While there isn’t specific information on the future directions of “Benzonitrile, 5-nitro-2-(1-oxopropyl)-”, research into the synthesis of benzonitriles is ongoing. For example, a green synthesis method using ionic liquid as a recycling agent has been proposed . This method simplifies the separation process and eliminates the use of metal salt catalysts . It is applicable to the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles .

properties

IUPAC Name

5-nitro-2-propanoylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-2-10(13)9-4-3-8(12(14)15)5-7(9)6-11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQQLDIRBSJGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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